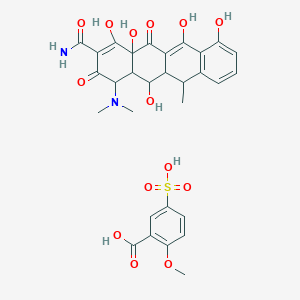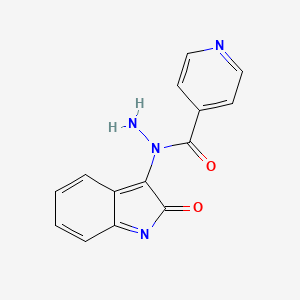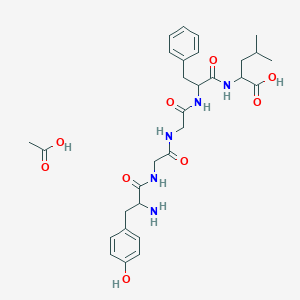
Doxycycline ssa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline ssa is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used to treat various bacterial infections, including respiratory tract infections, sexually transmitted infections, and certain parasitic infections. This compound is known for its high bioavailability and excellent tissue penetration, making it a preferred choice for treating infections in different parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline ssa is synthetically derived from oxytetracycline. The synthesis involves several steps, including the hydroxylation and dehydrogenation of oxytetracycline. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using specific strains of Streptomyces bacteria. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product. The industrial production methods are designed to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Doxycycline ssa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the doxycycline molecule.
Substitution: Substitution reactions can occur at specific positions on the doxycycline molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH settings .
Major Products Formed
The major products formed from the chemical reactions of this compound include various degradation products and derivatives with modified functional groups. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Doxycycline ssa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of tetracycline antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating various infections, including those caused by antibiotic-resistant bacteria.
Industry: Used in the development of new formulations and drug delivery systems .
Mechanism of Action
Doxycycline ssa exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosomal A site. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth and replication. This compound also exhibits anti-inflammatory properties by decreasing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound from which doxycycline ssa is derived.
Minocycline: Another tetracycline antibiotic with similar properties but different pharmacokinetics.
Oxytetracycline: A precursor in the synthesis of this compound
Uniqueness
This compound is unique due to its high bioavailability, excellent tissue penetration, and broad-spectrum activity. It is less toxic than first-generation tetracyclines and has a longer half-life, allowing for less frequent dosing. These properties make this compound a preferred choice for treating a wide range of infections .
Properties
Molecular Formula |
C30H32N2O14S |
|---|---|
Molecular Weight |
676.6 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-methoxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C8H8O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-14-7-3-2-5(15(11,12)13)4-6(7)8(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);2-4H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
GAECCXADDYKWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)







![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

